Ethyl (3-Trifluoromethylphenyl)glyoxylate
Overview
Description
Ethyl (3-Trifluoromethylphenyl)glyoxylate is a chemical compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl (3-Trifluoromethylphenyl)glyoxylate is represented by the formula C11H9F3O3 . More detailed structural information is not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving Ethyl (3-Trifluoromethylphenyl)glyoxylate are not detailed in the search results .Physical And Chemical Properties Analysis
Ethyl (3-Trifluoromethylphenyl)glyoxylate is an oil-like liquid . It has a density of 1.267 g/mL at 25 °C . More detailed physical and chemical properties are not provided in the search results .Scientific Research Applications
Application 3: Controlled Polymerization of Ethyl Glyoxylate
- Summary of Application : The synthesis of poly (ethyl glyoxylate)s (PEtGs) by anionic polymerization was explored. PEtGs are a subclass of stimulus-responsive self-immolative polymers with promising properties for applications as coatings, sensors, and drug delivery vehicles .
- Methods of Application : The study describes a new purification procedure for the preparation of highly pure ethyl glyoxylate (EtG), suitable for anionic polymerization reactions, and the first successful examples of controlled polymerization of EtG .
- Results or Outcomes : The new polymerization method revealed many features of controlled polymerization reactions, yielding PEtGs with predictable molar masses and relatively low dispersity values .
Application 4: Synthesis and Application of Trifluoromethylpyridines
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives have been used extensively in the agrochemical and pharmaceutical industries .
- Methods of Application : The study provides a brief overview of the synthesis and applications of TFMP and its derivatives .
- Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Application 5: Engineering the Glyoxylate Cycle for Chemical Bioproduction
- Summary of Application : The glyoxylate cycle, an important pathway involved in the synthesis of many kinds of chemicals, has been studied extensively for its potential in metabolic engineering .
- Methods of Application : The study reviews the metabolic regulation of the glyoxylate cycle and summarizes recent achievements in microbial production of chemicals through tuning of the glyoxylate cycle .
- Results or Outcomes : The review discusses the potential of the glyoxylate cycle in metabolic engineering and its significance in metabolism and pathogenicity .
Application 6: Synthesis and Application of Trifluoromethylpyridines
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives have been used extensively in the agrochemical and pharmaceutical industries .
- Methods of Application : The study provides a brief overview of the synthesis and applications of TFMP and its derivatives .
- Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Safety And Hazards
Future Directions
The potential of the glyoxylate cycle, which may involve Ethyl (3-Trifluoromethylphenyl)glyoxylate, in metabolic engineering has been studied extensively in recent years . The cycle is involved in the synthesis of various chemicals, and recent studies have reported on the biosynthesis of organic acids, amino acids, and fatty acid-related products through glyoxylate cycle engineering . Future prospects for bioproduction of glyoxylate cycle-related chemicals are being discussed .
properties
IUPAC Name |
ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-10(16)9(15)7-4-3-5-8(6-7)11(12,13)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMTUYSGHGBXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379022 | |
Record name | Ethyl oxo[3-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-Trifluoromethylphenyl)glyoxylate | |
CAS RN |
110193-60-7 | |
Record name | Ethyl α-oxo-3-(trifluoromethyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110193-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl oxo[3-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 110193-60-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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